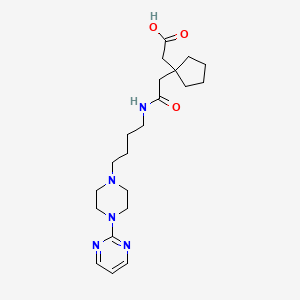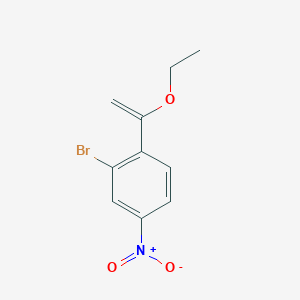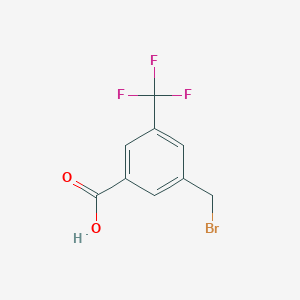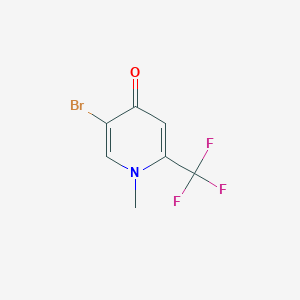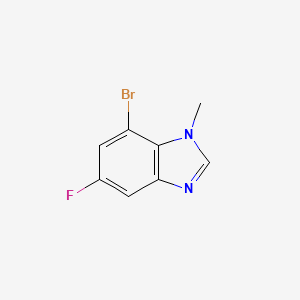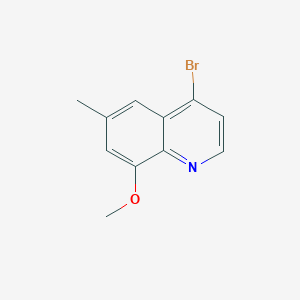
4-Bromo-8-methoxy-6-methylquinoline
Descripción general
Descripción
4-Bromo-8-methoxy-6-methylquinoline is a chemical compound with the CAS Number: 1378260-33-3 . It has a molecular weight of 252.11 and its linear formula is C11H10BrNO .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a bromine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis
This compound is a solid compound . The storage temperature and shipping temperature are normal .Aplicaciones Científicas De Investigación
Synthesis Techniques
4-Bromo-8-methoxy-6-methylquinoline and its analogues have been synthesized through various methods, emphasizing the importance of this compound in medicinal chemistry and drug discovery. For example, a study on the Knorr synthesis of related quinolines elaborated on a three-step preparation yielding significant insights into the chemical synthesis process, demonstrating the compound's utility as a precursor in complex synthetic pathways (Wlodarczyk et al., 2011). Similarly, another research focused on reductive amination of Schiff's bases to synthesize tetrahydroisoquinoline and naphthyridine derivatives, indicating the versatility of bromo-methoxyquinolines in creating bioactive molecules (Zlatoidský & Gabos, 2009).
Biological Activity
A study reported the synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines as inhibitors of steroid 5alpha reductases, highlighting the biological significance of bromo-methoxyquinoline derivatives in therapeutic applications (Baston et al., 2000). Furthermore, the antimicrobial activity of 4-amino-8-methylquinolines, substituted with hydroxy- or methoxy-group, was investigated, showing slight antibacterial activity against various bacteria, suggesting potential applications in developing new antimicrobial agents (Meyer et al., 2001).
Chemical Process Optimization
An innovative study introduced a telescoping process for synthesizing a key intermediate of drug discoveries, significantly improving the efficiency and yield of the synthetic route used in medicinal chemistry laboratories (Nishimura & Saitoh, 2016). This optimization underscores the compound's role in facilitating rapid drug discovery and development processes.
Antimicrobial and Food Preservation Applications
Research on Citrullus colocynthis fruits and 4-methylquinoline analogues, including derivatives of bromo-methoxyquinolines, explored their antimicrobial activities against foodborne bacteria. The study suggested these compounds' potential in developing natural preservatives, highlighting their utility beyond pharmaceuticals into food safety and preservation (Kim et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-8-methoxy-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-8-9(12)3-4-13-11(8)10(6-7)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPOUEDXZAXQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


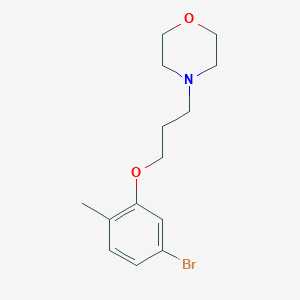
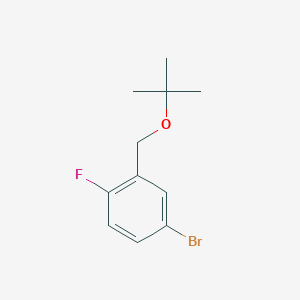
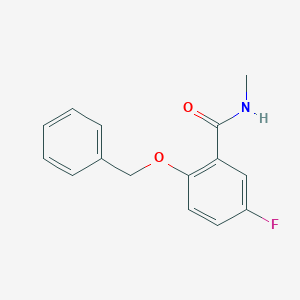
![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)


